molecular formula C19H16N2O5 B11362752 Methyl 4-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Methyl 4-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11362752
M. Wt: 352.3 g/mol
InChI Key: LQHJPDHGWSUCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to an oxazole ring, which is further connected to a benzoate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves a multi-step process. One common method is the condensation reaction between o-phenylenediamines and various aromatic aldehydes under specific conditions . The reaction conditions often require the presence of catalysts or specific reagents to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as Suzuki–Miyaura coupling. This method is widely applied due to its mild reaction conditions and high efficiency in forming carbon-carbon bonds . The process involves the use of organoboron reagents and palladium catalysts to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of METHYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

METHYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can be compared with other similar compounds, such as:

The uniqueness of METHYL 4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE lies in its oxazole ring, which imparts distinct chemical and biological properties compared to its indole and imidazole counterparts.

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

methyl 4-[[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H16N2O5/c1-24-15-9-5-12(6-10-15)17-11-16(21-26-17)18(22)20-14-7-3-13(4-8-14)19(23)25-2/h3-11H,1-2H3,(H,20,22)

InChI Key

LQHJPDHGWSUCGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.